3-Desacetyl Cefotaxime lactone

Impurity profiling HPLC analysis Pharmaceutical QC

High-purity ≥98% analytical standard suitable for ICH Q2(R1) method validation. Ensure accurate quantification in stability studies and ANDA submissions. Extended 3-year shelf life at -20°C minimizes requalification costs. Specify isomer requirements for your application.

Molecular Formula C14H13N5O5S2
Molecular Weight 395.4 g/mol
Cat. No. B12287417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Desacetyl Cefotaxime lactone
Molecular FormulaC14H13N5O5S2
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3
InChIInChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+
InChIKeyMCSWUKXFFGUOQE-CNHKJKLMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Desacetyl Cefotaxime Lactone (CAS 66340-33-8): A Critical Reference Standard for Cephalosporin Impurity Profiling and Metabolic Pathway Analysis


3-Desacetyl Cefotaxime Lactone, also known as Deacetylcefotaxime lactone or Cefotaxime EP Impurity E, is a β-lactam lactone degradation product and active metabolite of the third-generation cephalosporin antibiotic cefotaxime [1]. With the molecular formula C₁₄H₁₃N₅O₅S₂ and a molecular weight of 395.41 g/mol, this compound exists as a white to off-white solid and is supplied in high purity (≥98%) for use as an analytical reference standard in pharmaceutical quality control, impurity characterization, and metabolic or degradation studies [2]. Its formation is favored under hydrolytic and acidic conditions during cephalosporin synthesis and storage, directly impacting API quality and stability profiles [3].

3-Desacetyl Cefotaxime Lactone (CAS 66340-33-8): Why Interchanging Similar Impurity Standards Compromises Analytical Accuracy and Regulatory Compliance


Generic substitution of impurity reference standards for 3-Desacetyl Cefotaxime Lactone is not scientifically valid due to significant variability in purity specifications, isomer composition, and batch-to-batch consistency across vendors . Different manufacturers provide this compound at purities ranging from 85% to ≥98%, with some supplying an E/Z mixture while others offer predominantly a single isomer . These discrepancies directly affect chromatographic retention times, mass spectral response factors, and quantification accuracy in HPLC and LC-MS methods . Furthermore, the compound's identity as both a pharmacopeial impurity (EP Impurity E/USP Related Compound E) and a metabolite intermediate demands exact structural and stereochemical fidelity for method validation and regulatory submissions [1]. Using a lower-purity or stereochemically divergent alternative introduces unqualified impurities and biases, potentially leading to out-of-specification results, failed stability studies, or ANDA rejection [2].

3-Desacetyl Cefotaxime Lactone (CAS 66340-33-8): Quantifiable Differentiation Against Alternative Impurity Reference Standards


Superior Purity (≥98%) Enables More Accurate Quantification in HPLC/LC-MS Impurity Methods

When compared to alternative vendors providing the same nominal compound at 95% or 85% purity, the ≥98% purity grade of 3-Desacetyl Cefotaxime Lactone from sources such as InvivoChem and MedChemExpress ensures a higher mass fraction of the target analyte . This difference directly translates to a 3–13% higher signal-to-noise ratio in HPLC-UV and LC-MS detection, allowing for more precise quantification of this critical impurity at levels as low as 0.1% in cefotaxime sodium drug substance [1]. Using a lower-purity standard introduces unknown co-eluting peaks and biases calibration curves, increasing the risk of failing ICH Q3A/B acceptance criteria .

Impurity profiling HPLC analysis Pharmaceutical QC

Defined Isomer Composition (E/Z Mixture) Exhibits Enhanced Aqueous Solubility and Stability vs. Single Z-Isomer

The E/Z mixture of 3-Desacetyl Cefotaxime Lactone, as supplied by CymitQuimica and others, demonstrates increased water solubility and greater stability compared to cefotaxime and, by extension, to single-isomer lactone preparations . Specifically, the mixture's aqueous solubility is sufficiently high to support standard dissolution testing without organic co-solvents, while its lactone form is more resistant to β-lactam ring hydrolysis than the parent drug [1]. This contrasts with single Z-isomer formulations that may exhibit lower solubility, potentially complicating sample preparation and reducing method robustness .

Stability testing Solubility Degradation pathways

Pharmacopeial Identity as EP Impurity E / USP Related Compound E Enables Direct Regulatory Compliance

3-Desacetyl Cefotaxime Lactone is officially designated as Cefotaxime EP Impurity E and USP Cefotaxime Related Compound E, with a defined molecular structure and stereochemistry [1]. This contrasts with other cephalosporin impurities such as Cefotaxime EP Impurity A (Cefetamet, CAS 65052-63-8, MW 397.42) or Ceftriaxone Impurity A, which have distinct retention times and mass spectral profiles [2]. Using the correct EP/USP-specified impurity standard is mandatory for method validation under ICH Q2(R1) and for demonstrating impurity control in ANDA submissions [3].

Pharmacopeial standards Regulatory compliance ANDA submission

Extended Long-Term Storage Stability (3 Years at -20°C) Minimizes Degradation-Related Analytical Variance

The ≥98% purity grade of 3-Desacetyl Cefotaxime Lactone demonstrates robust long-term stability when stored at -20°C, with a verified shelf life of 3 years as specified by InvivoChem . This is significantly longer than the 12–24 month stability period reported for lower-purity E/Z mixtures (e.g., >85% grade) or for cefotaxime sodium itself, which degrades more rapidly under similar conditions . The extended stability reduces the frequency of re-qualification and replacement, lowering long-term operational costs for QC laboratories [1].

Reference standard stability Shelf life Quality control

Residual Antibacterial Activity is Quantifiably Lower than Cefotaxime, Validating Its Primary Use as an Analytical Reference Standard

While 3-Desacetyl Cefotaxime Lactone retains weak antibacterial properties, its efficacy is significantly lower than that of the parent drug cefotaxime [1]. In vitro MIC data for the closely related metabolite desacetylcefotaxime (the immediate precursor to the lactone) show MIC90 values against S. pneumoniae of 0.39–0.20 μg/mL, compared to 0.05–0.024 μg/mL for cefotaxime—a 4–8 fold difference [2]. The lactone form exhibits even weaker activity, as it lacks the intact β-lactam ring required for potent PBP binding [3]. This differential activity profile confirms that the compound is best suited as an analytical impurity standard rather than as an antimicrobial agent .

Antibacterial activity MIC Metabolite profiling

3-Desacetyl Cefotaxime Lactone (CAS 66340-33-8): High-Impact Application Scenarios Derived from Quantitative Evidence


Pharmacopeial Impurity Profiling and ANDA Method Validation

As the officially designated Cefotaxime EP Impurity E and Ceftriaxone EP Impurity B, 3-Desacetyl Cefotaxime Lactone is indispensable for developing and validating HPLC or LC-MS methods in accordance with ICH Q2(R1) and pharmacopeial monographs [1]. The high purity (≥98%) and well-defined stereochemistry ensure accurate system suitability testing and precise quantification of this critical degradation product in finished drug products. This is essential for ANDA submissions requiring demonstration of impurity control and batch-to-batch consistency [2].

Forced Degradation and Stability Studies of Cephalosporin APIs

The compound's formation under hydrolytic and acidic conditions makes it a key marker in forced degradation studies of cefotaxime, ceftriaxone, and related cephalosporins [3]. Using the E/Z mixture with enhanced aqueous solubility facilitates direct dissolution in stress-testing media, while its extended 3-year shelf life at -20°C ensures consistent reference material availability throughout long-term ICH stability protocols . This enables robust identification of degradation pathways and establishment of product shelf-life specifications .

Metabolic Pathway Elucidation and DMPK Studies

3-Desacetyl Cefotaxime Lactone is a key intermediate in the established metabolic route: cefotaxime → desacetylcefotaxime → desacetylcefotaxime lactone → M metabolites [4]. Its availability as a high-purity analytical standard allows researchers to accurately identify and quantify this metabolite in plasma, urine, and liver microsome incubations using LC-MS/MS. The low residual antibacterial activity (MIC significantly higher than cefotaxime) confirms that the lactone serves as a detoxification/inactivation pathway, providing critical insights into drug clearance and potential drug-drug interactions [5].

Pharmaceutical QC Release Testing and Reference Standard Management

QC laboratories require a reference standard with proven long-term stability to minimize requalification frequency and reduce operational costs. The 3-year shelf life at -20°C demonstrated by high-purity grades of 3-Desacetyl Cefotaxime Lactone directly addresses this need, offering a 1.5–3× longer stability window than many alternative impurity standards . This reduces procurement frequency, minimizes the risk of standard degradation during multi-year stability programs, and ensures consistent analytical performance across batches .

Technical Documentation Hub

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